molecular formula C10H14ClN B1582751 3-Chloro-2,6-diethylaniline CAS No. 67330-62-5

3-Chloro-2,6-diethylaniline

Cat. No.: B1582751
CAS No.: 67330-62-5
M. Wt: 183.68 g/mol
InChI Key: VDJBIPLKIGSVRG-UHFFFAOYSA-N
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Description

3-Chloro-2,6-diethylaniline is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by ethyl groups, and the hydrogen atom at the 3 position is replaced by a chlorine atom. This compound is used in various chemical syntheses and has applications in different industrial processes .

Mechanism of Action

Target of Action

It is known that this compound may be used in chemical synthesis .

Mode of Action

It is known that this compound can be used in chemical synthesis , suggesting that it may interact with other compounds to form new substances.

Biochemical Pathways

It is known that this compound can be used in chemical synthesis , indicating that it may play a role in various chemical reactions.

Pharmacokinetics

It is known that this compound is a liquid at room temperature, with a density of 1095 g/mL at 25 °C (lit) . This suggests that it may have certain solubility characteristics that could impact its bioavailability.

Result of Action

It is known that this compound can be used in chemical synthesis , suggesting that it may contribute to the formation of new substances at the molecular level.

Action Environment

It is known that this compound is light sensitive , suggesting that exposure to light may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,6-diethylaniline involves the ethylation of m-chloroaniline. One method includes heating metal or its salt in aniline or alkylaniline to produce an aniline or alkylaniline metal complex catalyst. m-Chloroaniline is then added to this complex catalyst. Under conditions of 150°C-400°C and 10MPa-25MPa, ethylene is introduced, resulting in the formation of an ethylated complex. This complex undergoes a metathetical reaction with m-chloroaniline to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the regeneration of the complex catalyst for continuous production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-diethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The nitro group can be reduced to an amine group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

3-Chloro-2,6-diethylaniline is utilized in several scientific research applications:

Comparison with Similar Compounds

  • 2,6-Diethylaniline
  • 4-Chloro-2,6-diethylaniline
  • 3,5-Diethylaniline

Comparison: 3-Chloro-2,6-diethylaniline is unique due to the presence of both ethyl groups and a chlorine atom, which influence its chemical reactivity and physical properties. Compared to 2,6-diethylaniline, the chlorine atom in this compound makes it more reactive in substitution reactions. Similarly, 4-Chloro-2,6-diethylaniline has the chlorine atom at a different position, affecting its reactivity and applications .

Properties

IUPAC Name

3-chloro-2,6-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJBIPLKIGSVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344561
Record name 3-Chloro-2,6-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67330-62-5
Record name 3-Chloro-2,6-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-diethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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